3-(R)-(4-Methylphthalimido)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-methyl-2-[(3R)-piperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-5-11-12(7-9)14(18)16(13(11)17)10-3-2-6-15-8-10/h4-5,7,10,15H,2-3,6,8H2,1H3/t10-/m1/s1 |
InChI Key |
YGASESJVYOTZIC-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)[C@@H]3CCCNC3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCNC3 |
Origin of Product |
United States |
Molecular Recognition and Mechanistic Engagement with Cereblon Crbn
Structural Basis of 3-(R)-(4-Methylphthalimido)piperidine Binding to CRBN
The binding of this compound to CRBN occurs within a specific C-terminal domain known as the thalidomide-binding domain (TBD). rsc.orgnih.gov This domain features a well-defined, hydrophobic pocket that is highly conserved and specifically accommodates the glutarimide (B196013) ring portion of the molecule. researchgate.netnih.gov The phthalimide (B116566) moiety remains partially solvent-exposed, a critical feature for its subsequent role in recruiting new protein substrates. nih.govnih.gov
Crystal structures of CRBN in complex with analogous compounds reveal that the glutarimide ring is essential for anchoring the molecule within the TBD. rsc.orgresearchgate.net This interaction is the foundational event that initiates the cascade of molecular events leading to the degradation of specific target proteins.
The binding site for thalidomide (B1683933) and its analogs within the CRBN TBD is characterized by a distinct sub-pocket known as the "tri-Trp pocket." rsc.orgresearchgate.net This pocket is formed by three conserved tryptophan residues (Trp388, Trp402, and Trp408 in chicken CRBN, with corresponding residues in human CRBN) that create a hydrophobic environment perfectly shaped to accommodate the glutarimide ring of the ligand. nih.govresearchgate.net
In addition to the core tryptophan residues, several other amino acids are crucial for the stable binding of the ligand. Mutational studies have confirmed that altering key residues such as Tyr386 and Trp388 can completely abrogate ligand binding. nih.gov The precise architecture of this pocket dictates the specificity and affinity of the interaction.
| Residue | Location | Role in Binding |
|---|---|---|
| Tryptophan (Trp) Cluster | Tri-Trp Pocket | Forms the core hydrophobic binding site for the glutarimide ring. rsc.orgresearchgate.net |
| Tyrosine 386 (Tyr386) | Binding Pocket Wall | Contributes to the integrity of the binding pocket; mutation ablates binding. nih.gov |
| Tryptophan 388 (Trp388) | Binding Pocket Wall | Directly involved in compound binding through hydrophobic interactions. nih.gov |
| Histidine 380 (His380) | Binding Pocket | Forms a key hydrogen bond with the glutarimide imide group. researchgate.net |
| Proline 354 (Pro354) | Phthalimide Interface | Provides stacking interactions with the phthalimide ring system. nih.gov |
| Histidine 359 (His359) | Phthalimide Interface | Forms a water-mediated hydrogen bond with a phthalimide carbonyl group. nih.gov |
The stability of the complex between this compound and CRBN is maintained by a combination of specific hydrogen bonds and extensive hydrophobic interactions. researchgate.netthescipub.com
Hydrogen Bonding: The glutarimide moiety is anchored in the binding pocket through a critical hydrogen bond network. One of the carbonyl groups on the glutarimide ring acts as a hydrogen bond acceptor, while the imide proton (-NH-) serves as a hydrogen bond donor, forming interactions with the side chains of residues like His380 and Trp382. researchgate.netresearchgate.net
Hydrophobic Contacts: The aliphatic face of the glutarimide ring is deeply buried within the hydrophobic tri-Trp pocket. researchgate.net The 4-methylphthalimide (B1312042) portion of the molecule also engages in hydrophobic and aromatic stacking interactions with residues such as Pro354 at the mouth of the pocket. nih.gov These interactions are crucial for the correct orientation and stability of the bound ligand.
Stereospecificity of CRBN Ligand Recognition
CRBN exhibits significant stereospecificity in its recognition of ligands. Biochemical and structural studies have consistently demonstrated that the (S)-enantiomer of thalidomide and its analogs binds to CRBN with a notably higher affinity—approximately 10-fold stronger—than the (R)-enantiomer. researchgate.netnih.govnih.gov
This preference is rooted in the specific geometry of the binding pocket. The (S)-enantiomer fits into the pocket in a relaxed, low-energy conformation. In contrast, for the (R)-enantiomer, such as this compound, to be accommodated, its glutarimide ring must adopt a highly twisted and strained conformation to avoid steric clashes with the protein side chains. researchgate.netnih.gov This energetically unfavorable conformation results in a weaker binding affinity. nih.gov Despite this lower affinity, the (R)-isomer is still capable of binding to CRBN and contributing to its biological activity. researchgate.net
Role of this compound in Modulating CRL4^CRBN^ Substrate Specificity
The primary function of this compound is to act as a modulator of the CRL4^CRBN^ E3 ligase's substrate specificity. nih.govnih.gov In its native state, CRL4^CRBN^ targets a specific set of endogenous proteins for degradation. Upon binding of the ligand, this specificity is fundamentally altered, redirecting the ligase's activity toward a new set of neosubstrates. nih.govd-nb.info
The specific neosubstrates recruited are determined by the chemical structure of the ligand's solvent-exposed moiety. nih.govnih.gov For this compound, the 4-methylphthalimide ring is the key determinant that mediates the interaction with the degron, a specific motif on the neosubstrate. Different substitutions on this ring system can lead to the recruitment of different neosubstrates, which explains the diverse biological activities and clinical profiles of various CRBN-modulating agents. nih.govd-nb.info Well-known neosubstrates for this class of molecules include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α) and SALL4. nih.govnih.govmdpi.com
Comparative Analysis of Binding Mechanisms with Other CRBN Ligands
The interaction between small molecule ligands and the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor is a nuanced process, governed by specific structural motifs on both the ligand and the protein. The binding mechanism of this compound can be understood by comparing it to the well-characterized CRBN ligands: thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). The primary interactions are mediated by the glutarimide moiety, while substitutions on the phthalimide ring modulate binding affinity and, critically, determine the recruitment of specific neosubstrates for degradation. nih.gov
The core binding mechanism for this class of compounds involves the insertion of the glutarimide ring into a hydrophobic "Tri-Trp pocket" on the thalidomide-binding domain (TBD) of CRBN. nih.gov This pocket is formed by three key tryptophan residues (W380, W386, and W400). nih.gov The binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a 6- to 10-fold stronger binding affinity for CRBN than the (R)-enantiomer. nih.gov This enhanced affinity is attributed to a more relaxed conformation of the glutarimide ring in the bound (S)-form. The interaction is stabilized by hydrogen bonds between the imide group of the glutarimide ring and the protein backbone. researchgate.net
Thalidomide , as the parent compound, establishes the baseline for CRBN interaction. Its unsubstituted phthalimide ring is largely exposed to the solvent, providing a surface that, upon binding, alters the conformation of CRBN to enable the recruitment of specific cellular proteins (neosubstrates) to the E3 ligase complex for ubiquitination and subsequent degradation. nih.gov
Lenalidomide and Pomalidomide are derivatives of thalidomide that exhibit significantly higher binding affinity for CRBN and more potent biological activity. nih.gov Pomalidomide features a 4-amino group on the phthalimide ring, while lenalidomide has a similar 4-amino group but on a related isoindolinone ring system. nih.gov This 4-amino group forms an additional hydrogen bond with the CRBN surface, which contributes to the increased binding affinity and alters the surface presented for neosubstrate recruitment. nih.gov Consequently, lenalidomide and pomalidomide are more effective at inducing the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) compared to thalidomide. nih.gov
For This compound , while direct, quantitative binding data is not extensively reported in the reviewed literature, its binding mechanism can be inferred from established structure-activity relationships (SAR). The essential glutarimide-piperidine core ensures engagement with the Tri-Trp pocket in a manner analogous to thalidomide. The key differentiator is the 4-methyl substitution on the phthalimide ring. Unlike the 4-amino group of pomalidomide, the 4-methyl group is a non-polar, alkyl substituent. It cannot act as a hydrogen bond donor.
The presence of the methyl group at this position would likely influence the interaction in two ways:
Steric Effects : The methyl group is larger than the hydrogen atom in thalidomide. This could potentially create steric hindrance, depending on the precise conformational adjustments of the binding site. However, SAR studies have explored various substitutions at this position for use in Proteolysis Targeting Chimeras (PROTACs), suggesting the site can accommodate some bulk. researchgate.net
Electronic Effects : The methyl group is weakly electron-donating, which subtly alters the electronic properties of the phthalimide ring compared to the unsubstituted ring of thalidomide or the electron-donating amino group of pomalidomide.
These differences are critical for the subsequent recruitment of neosubstrates. The shape and electronic character of the solvent-exposed ligand surface, created by the phthalimide moiety, dictates which proteins will be recognized by the CRBN-ligand complex. It has been suggested that substitutions larger than an amino group at the 4-position can abolish the recruitment of certain neosubstrates like IKZF3. While a methyl group is smaller, its distinct chemical nature compared to an amino group implies that this compound would likely exhibit a unique neosubstrate profile compared to both thalidomide and pomalidomide.
| Compound | Phthalimide Moiety Feature | Relative CRBN Binding Affinity (Approx. Kd) |
|---|---|---|
| Thalidomide | Unsubstituted Phthalimide | ~250 nM nih.gov |
| Lenalidomide | 4-Amino Isoindolinone | ~178 nM nih.gov |
| Pomalidomide | 4-Amino Phthalimide | ~157 nM nih.gov |
| This compound | 4-Methyl Phthalimide | Not Reported in Literature |
| Ligand | Core Binding Interaction | Key Phthalimide Moiety Interaction | Impact on Neosubstrate Recruitment |
|---|---|---|---|
| Thalidomide | Glutarimide ring in Tri-Trp pocket. | Solvent-exposed unsubstituted ring. | Recruits a specific set of neosubstrates (e.g., SALL4). Less efficient at recruiting IKZF1/3. nih.gov |
| Lenalidomide | Glutarimide ring in Tri-Trp pocket. | 4-amino group on isoindolinone ring forms additional H-bonds. | Enhanced recruitment of IKZF1 and IKZF3. nih.gov Also recruits CK1α. nih.gov |
| Pomalidomide | Glutarimide ring in Tri-Trp pocket. | 4-amino group on phthalimide ring forms additional H-bonds. | Potent recruitment of IKZF1 and IKZF3. nih.gov |
| This compound | Glutarimide ring in Tri-Trp pocket (inferred). | 4-methyl group provides a non-polar, solvent-exposed surface. | Expected to have a distinct neosubstrate profile from other ligands due to altered steric and electronic properties (inferred). |
Structure Activity Relationship Sar Studies of 3 R 4 Methylphthalimido Piperidine Analogs in Crbn Modulation and Protein Degradation
Elucidation of SAR for the Piperidine (B6355638) Moiety
The piperidine ring of 3-(R)-(4-Methylphthalimido)piperidine and its analogs plays a critical role in their interaction with CRBN and subsequent biological activity. SAR studies have focused on understanding how substitutions on this ring and its stereochemistry influence CRBN affinity and the recruitment of neo-substrates.
The glutarimide (B196013) moiety, of which the piperidine-2,6-dione is a core component, is primarily responsible for binding to CRBN. researchgate.net This interaction occurs within a tri-tryptophan pocket of the CRBN thalidomide-binding domain. nih.gov Modifications to the piperidine ring can significantly alter this binding and, consequently, the recruitment of neo-substrates.
Substitutions on the piperidine ring can modulate the affinity for CRBN and the profile of degraded neo-substrates. For instance, the introduction of substituents can create steric hindrance or new favorable interactions within the binding pocket, thereby altering the conformation of the CRBN-ligand complex and influencing which neo-substrates are recruited. While specific SAR data for substitutions on the piperidine ring of this compound itself is limited in the public domain, general principles from related glutarimide-containing molecules can be inferred. Bulky modifications at the C4 position of the glutarimide ring have been shown to result in a loss of CRBN binding. researchgate.net This suggests that the piperidine ring's conformation and substitution pattern are critical for maintaining the necessary interactions for CRBN engagement.
The stereochemistry at the 3-position of the piperidine ring is a critical determinant of the biological activity of CRBN modulators. The (S)-enantiomer of thalidomide (B1683933) and its analogs generally exhibits a higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net This stereochemical preference is a key factor in the recruitment of specific neo-substrates and the resulting therapeutic effects.
SAR of the 4-Methylphthalimido Moiety
The phthalimide (B116566) portion of the molecule also plays a crucial role in modulating interactions with CRBN and determining the neo-substrate degradation profile.
Studies on thalidomide analogs have shown that even subtle changes to the phthalimide ring can lead to significant differences in neo-substrate specificity. researchgate.net For example, the presence and position of substituents can either facilitate or disrupt interactions with different neo-substrates. researchgate.net Research has indicated that substitutions at certain positions on the phthaloyl moiety can abolish the recruitment of specific neo-substrates like IKZF3. acs.org This highlights the potential to fine-tune the degradation profile by modifying the phthalimide ring, offering a strategy to develop more selective CRBN ligands and reduce off-target effects. researchgate.net
The following table summarizes the impact of various phthalimide substituents on CRBN-mediated degradation from a study on lenalidomide (B1683929) analogs.
| Compound | Phthalimide Ring Substitution | Effect on Neo-substrate (IKZF1/IKZF3) Degradation |
| Lenalidomide | 4-Amino | Induces degradation |
| Analog 1 | 4-Phenyl | Does not induce degradation |
| Analog 2 | 6-Phenyl | Less tolerated for CRBN binding |
| Analog 3 | 7-Phenyl | Less tolerated for CRBN binding |
This data is based on a study of lenalidomide analogs and is presented to illustrate the principle of how phthalimide substitutions can affect neo-substrate degradation. researchgate.net
The methyl group at the 4-position of the phthalimide ring in this compound is a key feature. While specific studies detailing the precise role of this methyl group are not extensively available, general principles of methyl group effects in ligand-protein interactions can be applied. The addition of a methyl group can enhance binding affinity by filling a hydrophobic pocket in the protein's binding site. nih.gov This can lead to a more favorable binding free energy and increased potency.
The methyl group can also influence the ligand's conformation, potentially pre-organizing it into a bioactive conformation that is more favorable for binding to CRBN. nih.gov Furthermore, the methyl group can impact the desolvation penalty upon binding, as displacing water molecules from a hydrophobic pocket can be entropically favorable. The precise impact of the 4-methyl group would depend on the specific topology of the CRBN binding pocket in the region where this part of the molecule resides.
Linker Design and Optimization in PROTACs Utilizing this compound as a CRBN Ligand
In the context of PROTACs, the linker connecting the CRBN ligand to the target protein-binding ligand is a critical component that significantly influences the efficacy of the degrader. nih.govexplorationpub.com The design and optimization of this linker are crucial for achieving potent and selective protein degradation.
The attachment point of the linker to the this compound moiety is a key consideration. Different attachment points on the phthalimide ring can affect the stability of the CRBN ligand and its neo-substrate degradation profile. nih.gov For instance, linking from different positions can alter the orientation of the target protein relative to the E3 ligase complex, which in turn can impact the efficiency of ubiquitination. Studies have shown that modifying the linker attachment position on pomalidomide (B1683931), a related CRBN ligand, can improve the potency of PROTACs. nih.gov Therefore, a systematic exploration of linker attachment points, lengths, and compositions is essential for the rational design of effective PROTACs that utilize this compound as the CRBN-recruiting element.
Effect of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation and Stability
The linker is not merely a passive spacer but an active participant that significantly influences the thermodynamics and kinetics of ternary complex formation. acs.orgnih.gov Its properties dictate the relative orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.
Linker Length: The length of the linker is a critical determinant of a PROTAC's ability to induce a productive ternary complex. arxiv.org An optimal linker length allows for the necessary flexibility to accommodate favorable protein-protein interactions between the target and CRBN. Linkers that are too short may cause steric clashes, preventing complex formation, while excessively long linkers can lead to non-productive binding modes or an increase in entropy that disfavors a stable complex. arxiv.org Computational modeling and biophysical studies are often used to rationalize the relationship between linker length and cellular degradation activity. nih.gov For instance, studies on BET protein degraders have shown that potency can be highly dependent on linker length, with progressive increases in length leading to a defined activity peak, followed by a decline. arxiv.org
Chemical Composition: The chemical makeup of the linker affects not only the geometry of the ternary complex but also the physicochemical properties of the PROTAC, such as solubility and cell permeability. Common linker compositions include alkyl chains, ethers (like PEG), and amides. The choice of functional groups within the linker can influence the stability of the PROTAC itself. For example, changing the functional group connecting the CRBN ligand to the linker can affect the ligand's susceptibility to hydrolysis. researchgate.net Studies comparing different linker junctions have shown that amino- and ether-based linkers can confer greater aqueous stability compared to more labile carboxamide or alkynyl linkages. nih.gov
The table below summarizes the general effects of linker properties on ternary complex formation.
| Linker Property | Effect on Ternary Complex | Rationale |
| Length | Optimal length is crucial for potency. | Too short: Steric clash. Too long: Unproductive binding, entropic penalty. arxiv.org |
| Rigidity | Can enhance stability and efficacy. | Reduces conformational entropy loss upon binding; can introduce new favorable interactions. researchgate.net |
| Composition | Affects stability, solubility, and interactions. | Ether/PEG linkers can improve solubility. Amide/ester bonds can be susceptible to hydrolysis. Linker can form direct H-bonds with proteins. acs.orgnih.gov |
Positional Effects of Linker Attachment on Degradation Efficiency
The point at which the linker is attached to the this compound scaffold has a profound impact on both the stability of the molecule and its ability to effectively recruit neosubstrates for degradation. nih.gov The phthalimide ring of thalidomide and its analogs offers several potential attachment points.
Research has consistently shown that the position of the linker on the phthalimide moiety is a key variable. Specifically, attaching the linker at the C4-position of the phthalimide ring generally results in derivatives with greater chemical stability compared to those with linkers at the C5-position. researchgate.netnih.gov This increased stability is often attributed to reduced susceptibility to hydroxide-promoted hydrolysis of the phthalimide ring. nih.gov
Furthermore, the attachment point influences the degradation of native CRBN neosubstrates, such as IKZF1 and IKZF3. Attaching the linker at the C4-position often preserves or minimally impacts the degradation of these neosubstrates, while C5-attachment tends to reduce or abrogate this activity. nih.gov This suggests that the C5-position is more critical for the protein-protein interactions required for neosubstrate recruitment. For PROTACs where degradation of IKZF1/3 is an undesired off-target effect, C5-substitution can be a viable strategy.
The following table illustrates the influence of linker attachment position on key parameters.
| Attachment Position | Aqueous Stability (pH 7.4) | Neosubstrate (IKZF1) Degradation |
| C4-Phthalimide | More Stable | Pronounced Degradation |
| C5-Phthalimide | Less Stable | Reduced Degradation |
Data synthesized from Bricelj et al. nih.gov
Deconvolution of SAR for Specificity and Potency in Targeted Protein Degradation
Achieving high potency and specificity in targeted protein degradation requires a holistic understanding of the SAR of the entire PROTAC molecule. nih.gov Specificity does not arise solely from the warhead's affinity for the target protein but is significantly influenced by the formation of a cooperative ternary complex. acs.orgnih.gov
Cooperativity describes the phenomenon where the binding of the PROTAC to one protein influences its affinity for the second protein. acs.org
Positive Cooperativity (α > 1): The formation of the ternary complex is favored, as the two proteins exhibit favorable protein-protein interactions. This often leads to highly potent and selective degradation. acs.org
Negative Cooperativity (α < 1): The proteins may have unfavorable interactions or steric clashes, destabilizing the ternary complex. acs.org
Non-Cooperative (α = 1): The binding events are independent. acs.org
The linker and the CRBN ligand play a crucial role in determining cooperativity. Subtle changes in linker length or composition can dramatically alter the presentation of the protein surfaces to each other, turning a non-cooperative interaction into a highly cooperative one. nih.gov This principle can be exploited to achieve selectivity even between highly homologous proteins, such as kinase isoforms or bromodomain family members. acs.org For example, a PROTAC might bind with similar affinity to two different kinases in a binary context, but only one of them forms a stable, cooperative ternary complex with CRBN, leading to its selective degradation. acs.org
Deconvoluting the SAR, therefore, involves systematically modifying the linker and the CRBN ligand to maximize positive cooperativity for the intended target while minimizing it for off-targets. This process often involves extensive synthesis of analogs and biophysical characterization (e.g., using Surface Plasmon Resonance or TR-FRET) to quantify ternary complex formation and stability. researchgate.net
Exploration of Chemical Space around the this compound Scaffold
To expand the utility and improve the properties of CRBN-based degraders, significant effort is dedicated to exploring the chemical space around the this compound scaffold. nih.gov This exploration aims to identify novel CRBN ligands with improved potency, different neosubstrate profiles, and better drug-like properties.
This process involves several strategies:
Scaffold Modification: Creating analogs by making substitutions on both the piperidine and the 4-methylphthalimide (B1312042) rings. For example, exploring different substituents on the piperidine ring can modulate binding affinity and provide new vectors for linker attachment. nih.gov
Fragment-Based Approaches: Utilizing the piperidine scaffold as a core 3D fragment for building new libraries of compounds. By systematically adding different chemical functionalities, it is possible to explore a wider range of shapes and properties, potentially identifying novel interactions within the CRBN binding pocket. nih.govastx.com
Computational Methods: Employing computational tools to navigate the vast theoretical chemical space. univr.itmpg.de Techniques like virtual screening and molecular dynamics simulations can help prioritize synthetic targets and predict which modifications are likely to enhance binding affinity or lead to desirable ternary complex conformations. nih.gov The goal is to move beyond "flat," two-dimensional structures and generate more complex, three-dimensional molecules that can offer improved properties and novel intellectual property. nih.gov
This exploration is essential for discovering next-generation CRBN modulators that could overcome the limitations of current thalidomide-based ligands and expand the scope of targeted protein degradation.
Computational and Structural Investigations of this compound
The study of this compound and its interaction with the Cereblon (CRBN) E3 ubiquitin ligase has been significantly advanced by computational chemistry and structural biology techniques. These methods provide critical insights into the molecular mechanisms governing ligand binding, conformational dynamics, and the formation of ternary complexes essential for targeted protein degradation.
Biochemical and Cellular Mechanistic Investigations of 3 R 4 Methylphthalimido Piperidine Action in Vitro Studies
Characterization of Neo-Substrate Ubiquitination by CRL4^CRBN^ Modulated by the Compound
The binding of 3-(R)-(4-Methylphthalimido)piperidine to the Cereblon (CRBN) component of the CRL4^CRBN^ complex induces a conformational change in the substrate-binding pocket. This altered conformation creates a novel binding surface that selectively recruits certain proteins for ubiquitination.
In vitro studies have demonstrated that the CRL4^CRBN^ complex, when modulated by thalidomide (B1683933) analogs, exhibits a high degree of specificity for a set of neo-substrates. The most well-characterized of these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the immunomodulatory and anti-myeloma activities of this class of compounds.
Beyond IKZF1 and IKZF3, the modulated CRL4^CRBN^ complex also targets other proteins for degradation, including casein kinase 1α (CK1α) and Sal-like protein 4 (SALL4). The degradation of CK1α is implicated in the treatment of myelodysplastic syndromes with a 5q deletion, while the degradation of SALL4 has been linked to the teratogenic effects of thalidomide. The specificity for these substrates is determined by the presence of a specific structural motif, often a C2H2 zinc finger domain, that is recognized by the drug-bound CRBN.
The kinetics of ubiquitin transfer onto neo-substrates in the presence of this compound and the CRL4^CRBN^ complex are a critical aspect of its mechanism of action. While detailed kinetic parameters for this specific compound are not extensively published, studies on related immunomodulatory drugs (IMiDs) indicate that the compound acts as a catalyst, promoting the efficient transfer of ubiquitin from the E2 conjugating enzyme to the recruited neo-substrate. The rate of this transfer is dependent on the concentrations of the E3 ligase, the neo-substrate, the E2 enzyme, ubiquitin, and the modulating compound. The formation of the ternary complex between CRL4^CRBN^, the IMiD, and the neo-substrate is the rate-limiting step for the subsequent ubiquitination cascade.
Proteasome-Dependent Degradation of Neo-Substrates in Relevant Cell Lines
Following polyubiquitination, the neo-substrates are recognized and degraded by the 26S proteasome. This degradation has been confirmed in various cancer cell lines, particularly those derived from multiple myeloma.
The potency of this compound in inducing the degradation of its target proteins is quantified by determining the half-maximal degradation concentration (DC50). This value represents the concentration of the compound required to achieve 50% degradation of the target protein. While specific DC50 values for this compound are not widely reported, data from closely related analogs demonstrate potent degradation of neo-substrates. For instance, pomalidomide (B1683931), a structurally similar compound, induces the degradation of IKZF1 and IKZF3 with DC50 values typically in the nanomolar range in sensitive cell lines.
Representative DC50 Values for Pomalidomide-Induced Neo-Substrate Degradation
| Neo-Substrate | Cell Line | DC~50~ (nM) |
|---|---|---|
| IKZF1 | MM.1S | ~10 |
| IKZF3 | MM.1S | ~5 |
| CK1α | HCT116 | ~50 |
| SALL4 | 293T | ~100 |
Note: These are representative values for a related compound and may not directly reflect the potency of this compound.
The temporal dynamics of neo-substrate degradation and subsequent resynthesis following treatment with this compound are crucial for understanding its pharmacological effects. Time-course experiments in cell culture typically show a rapid onset of protein degradation, with significant reductions in protein levels observed within a few hours of compound addition. The maximal degradation is usually reached between 4 to 24 hours. Upon removal of the compound, the neo-substrate levels gradually recover as new protein is synthesized. The rate of resynthesis is dependent on the transcriptional and translational regulation of the specific neo-substrate.
Competitive Binding Assays with Known CRBN Ligands
Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Methodologies
Direct confirmation of a drug's binding to its intracellular target is a critical step in understanding its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify target engagement in a cellular environment. nih.gov The principle behind CETSA is that when a ligand binds to its target protein, it often leads to a change in the protein's thermal stability. nih.gov This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains. nih.gov
While specific CETSA data for this compound is not extensively available in publicly accessible research, the methodology has been successfully applied to other CRBN ligands to confirm their engagement with the E3 ligase. nih.gov For these related compounds, an isothermal dose-response format (ITDRF-CETSA) is often employed to determine the potency of the ligand in stabilizing CRBN within the cell. rsc.org
In addition to CETSA, other methodologies are utilized to study the binding of such small molecules to CRBN. These include:
Competitive Binding Assays: These assays use a known, often fluorescently labeled, ligand for CRBN. The ability of this compound to displace the labeled ligand is measured, providing an indirect assessment of its binding affinity. nih.gov
In-cell ELISA-based Target Engagement Assays: This method can be used to quantify the level of a target protein in cells after treatment with a potential CRBN ligand and a specific degrader molecule, thereby assessing the ligand's ability to compete for CRBN binding. nih.govresearchgate.net
These techniques are crucial for establishing that this compound directly interacts with CRBN in a cellular context, which is the foundational step for its downstream effects.
Functional Consequences of Protein Degradation in Specific Cellular Pathways
The binding of this compound to CRBN is hypothesized to induce a conformational change in the E3 ligase complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins. For the class of phthalimide-containing compounds, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govresearchgate.netresearchgate.net
The degradation of Ikaros and Aiolos has significant functional consequences, particularly in hematological malignancies like multiple myeloma. nih.govnih.gov Key downstream effects observed in vitro include:
Downregulation of c-Myc and IRF4: Ikaros and Aiolos are transcriptional regulators, and their degradation leads to a subsequent decrease in the expression of the proto-oncogene c-Myc and interferon regulatory factor 4 (IRF4). nih.govnih.gov Both c-Myc and IRF4 are critical for the survival and proliferation of multiple myeloma cells. nih.govnih.gov
Induction of Apoptosis and Inhibition of Proliferation: The suppression of the c-Myc and IRF4 pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cell lines. nih.govnih.gov
The kinetics of Ikaros and Aiolos degradation are directly correlated with the anti-proliferative activity of these compounds. nih.gov Studies with related molecules have shown that the rate of degradation is a key determinant of their efficacy. nih.gov
| Cellular Pathway | Key Proteins Affected | Functional Consequence |
|---|---|---|
| Transcription Regulation | Ikaros (IKZF1), Aiolos (IKZF3) | Degradation of these transcription factors. nih.govnih.gov |
| Oncogenic Signaling | c-Myc, IRF4 | Downregulation of expression following Ikaros/Aiolos degradation. nih.govnih.gov |
| Cell Cycle and Survival | - | Inhibition of proliferation and induction of apoptosis. nih.govnih.gov |
Biochemical Assays for E3 Ligase Activity Modulation
To confirm that this compound modulates the activity of the CRBN E3 ligase complex, various in vitro biochemical assays can be employed. These assays typically reconstitute the key components of the ubiquitination cascade to directly measure the transfer of ubiquitin to a substrate.
In Vitro Ubiquitination Assays: These assays combine purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the CRL4-CRBN E3 ligase complex, a substrate protein (e.g., Ikaros or Aiolos), and ubiquitin. The formation of polyubiquitinated substrate is then detected, often by western blotting, in the presence and absence of this compound. An increase in substrate ubiquitination in the presence of the compound confirms its role as a molecular glue that brings the substrate and the E3 ligase into proximity.
Auto-ubiquitination Assays: E3 ligases can often ubiquitinate themselves. The binding of ligands like this compound can sometimes alter the auto-ubiquitination activity of CRBN. researchgate.net Measuring this change can provide insights into how the compound affects the conformation and activity of the E3 ligase complex. researchgate.net
Advanced Applications and Future Research Trajectories for the 3 R 4 Methylphthalimido Piperidine Scaffold
Design and Synthesis of Next-Generation Cereblon E3 Ligase Modulators (CELMoDs)
The 3-(R)-(4-Methylphthalimido)piperidine core serves as a foundational structural motif for the design and synthesis of next-generation Cereblon E3 Ligase Modulators (CELMoDs). These agents are engineered for enhanced binding affinity to CRBN and to induce the degradation of specific neosubstrates with greater potency and selectivity compared to earlier IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931). bmsclinicaltrials.commultiplemyelomahub.com The design of novel CELMoDs often involves chemical modifications to the 4-methylphthalimido group or the piperidine (B6355638) ring to optimize interactions within the CRBN binding pocket and to influence the conformation of the E3 ligase complex. nih.gov This structural fine-tuning is crucial for expanding the range of degradable targets and improving therapeutic outcomes, particularly in the context of diseases like multiple myeloma. multiplemyelomahub.com
Cryo-electron microscopy studies have revealed that the binding of CELMoD compounds to the thalidomide-binding domain (TBD) of CRBN is sufficient to trigger an allosteric rearrangement from an open to a closed conformation. This conformational change is essential for the stable association of neosubstrates like Ikaros, highlighting the importance of the ligand's structural features in facilitating effective protein degradation. nih.gov
Integration into Multi-Targeted Protein Degradation Strategies
The versatility of the this compound scaffold allows for its integration into multi-targeted protein degradation strategies. By incorporating this CRBN-recruiting moiety into heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), researchers can direct the degradation of a wide array of proteins of interest (POIs). A notable advancement in this area is the development of photoswitchable PROTACs, which allow for light-mediated control over the degradation of multiple protein kinases. nih.govrsc.org This approach offers spatiotemporal control, enabling the selective degradation of targets in a specific location and at a desired time, which can minimize off-target effects and enhance therapeutic precision. nih.govrsc.org
Exploration of the this compound Scaffold in Non-PROTAC Modalities (e.g., molecular glues)
Beyond its use in PROTACs, the this compound structure is at the heart of molecular glue discovery. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.govnih.gov The parent compounds of this scaffold, thalidomide (B1683933) and its analogs, are considered the archetypal molecular glues, inducing the degradation of transcription factors IKZF1 and IKZF3. nih.gov
Current research focuses on designing novel molecular glues based on this scaffold to target other "undruggable" proteins. For instance, the compound (R)-CR8 acts as a molecular glue to induce the degradation of Cyclin K. researchgate.net The development of new molecular glues often involves screening compound libraries and utilizing structural biology to understand and optimize the induced protein-protein interactions. nih.govnih.gov
Table 1: Examples of Molecular Glues and their Targets
| Molecular Glue Class | E3 Ligase | Key Target(s) | Therapeutic Area |
| Immunomodulatory Drugs (IMiDs) | CRBN | IKZF1, IKZF3 | Multiple Myeloma |
| (R)-CR8 | DDB1-CUL4 | Cyclin K | Cancer |
| DNMDP | SLFN12 | PDE3A | Apoptosis Induction |
This table is interactive. You can sort the columns by clicking on the headers.
Development of Chemical Probes for Elucidating CRBN Biology
The this compound scaffold is also being leveraged to create chemical probes to better understand the biology of CRBN. These probes can be used to identify new CRBN substrates, investigate the mechanisms of CRBN-mediated ubiquitination, and validate CRBN as a therapeutic target. nih.govrsc.org For example, researchers have developed sulfonyl fluoride-based probes that covalently modify a histidine residue (His353) in the CRBN binding pocket. nih.gov These covalent probes can act as potent inhibitors of CRBN, providing a valuable tool for target validation experiments. Furthermore, modifications to these probes have led to the discovery of novel neosubstrate degraders, expanding our understanding of the druggable landscape of the CRBN E3 ligase complex. nih.gov
Strategies for Overcoming Resistance Mechanisms in CRBN-Targeted Degradation
Resistance to CRBN-targeted therapies can emerge through various mechanisms, including mutations in CRBN or its associated proteins, and downregulation of CRBN expression. nih.govnih.gov A key strategy to overcome resistance is the development of next-generation CELMoDs that exhibit higher binding affinity for CRBN. nih.gov These more potent molecules can often overcome resistance mediated by reduced CRBN levels or mutations that weaken the binding of first-generation IMiDs. nih.gov Additionally, understanding the structural basis of these resistance mutations can guide the design of new modulators that can accommodate these changes and restore degradation activity. The use of alternative E3 ligase recruiters in PROTAC design is another important strategy to bypass CRBN-specific resistance mechanisms.
Application of the Piperidine Core in Other Targeted Protein Degradation Platforms (e.g., Lysine-Directed Degraders)
While the primary application of the this compound scaffold is in recruiting CRBN, the core piperidine structure itself is a common motif in medicinal chemistry. The principles of targeted protein degradation are expanding beyond the traditional ubiquitin-proteasome system. For example, the catabolism of piperidine is linked to lysine (B10760008) metabolism, suggesting potential avenues for exploring piperidine-containing molecules in other degradation pathways. researchgate.net While still a nascent area of research, the chemical properties of the piperidine ring could be exploited in the design of novel degraders that utilize different cellular degradation machinery, such as lysosome-targeting chimeras (LYTACs). nih.gov
Bridging Fundamental Insights to Novel Therapeutic Paradigms
The continued investigation of the this compound scaffold is providing fundamental insights into the mechanisms of targeted protein degradation. These insights are crucial for the development of novel therapeutic paradigms. By understanding the intricate interplay between the ligand, CRBN, and the neosubstrate, scientists can more rationally design degraders with improved efficacy, selectivity, and safety profiles. The ability to target proteins previously considered "undruggable" opens up new avenues for treating a wide range of diseases, from cancers to neurodegenerative disorders. The journey from the foundational discovery of thalidomide's mechanism to the development of highly specific and potent protein degraders exemplifies the power of chemical biology to transform medicine.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(R)-(4-Methylphthalimido)piperidine be optimized for enantiomeric purity?
- Methodological Answer : Enantiomeric purity can be enhanced using chiral auxiliary strategies or asymmetric catalysis. For example, (R)-configured piperidine derivatives are synthesized via Boc-protected intermediates followed by hydrolysis under controlled conditions (e.g., using bases like NaOH in polar aprotic solvents such as DMF or THF) . Solvent systems (e.g., amides, ethers) and temperature gradients must be optimized to minimize racemization . Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents should confirm stereochemical integrity .
Q. What protecting groups are typically employed for the amino group in piperidine derivatives during multi-step syntheses?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal via acidolysis (e.g., HCl in dioxane) . Phthalimido groups, as in the target compound, offer additional steric protection and are cleaved under hydrolytic conditions (e.g., hydrazine in ethanol). Alternative groups like Fmoc may be employed for orthogonal deprotection .
Q. What solvent systems are effective for hydrolyzing phthalimido-protected piperidine intermediates?
- Methodological Answer : Hydrolysis of phthalimido groups requires polar aprotic solvents (e.g., DMF, DMSO) or nitriles (e.g., acetonitrile) to stabilize transition states. Basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures (60–80°C) are typical, with reaction monitoring via TLC or LC-MS to track deprotection progress .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of this compound derivatives be resolved?
- Methodological Answer : Combine multiple analytical techniques:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
- NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for ambiguous cases .
Cross-validate results with computational methods (e.g., DFT-based optical rotation calculations) .
Q. How should in vivo studies be designed to evaluate the pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability. Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged analogs for tissue distribution studies.
- Sampling : Collect plasma, cerebrospinal fluid, and tissues at timed intervals. Analyze using LC-MS/MS for quantification .
- Metabolism : Incubate with liver microsomes or hepatocytes to identify cytochrome P450-mediated metabolites. Compare PK parameters (e.g., half-life, Cmax) across species (rodent vs. non-rodent) for translational relevance .
Q. What strategies mitigate off-target effects of this compound in CNS-targeted studies?
- Methodological Answer :
- Receptor Profiling : Screen against panels of GPCRs, ion channels, and transporters (e.g., hERG, SERT) to identify promiscuous binding .
- Structural Modifications : Introduce substituents to enhance selectivity (e.g., fluorination at the 4-position to modulate lipophilicity and blood-brain barrier penetration) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities at target vs. off-target sites .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields of this compound?
- Methodological Answer :
- Variable Catalysts : Compare yields from palladium-catalyzed vs. organocatalytic methods. Pd(PPh₃)₄ may improve efficiency in cross-coupling steps .
- Solvent Effects : Polar solvents (e.g., DMF) often enhance reaction rates but may promote side reactions (e.g., racemization). Test alternatives like MeCN or THF .
- Purification Methods : Use preparative HPLC instead of column chromatography to recover high-purity product from complex mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
